Cas no 1807260-62-3 (2-Bromo-6-hydroxypyridine-4-acetonitrile)
2-Bromo-6-hydroxypyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-hydroxypyridine-4-acetonitrile
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- Inchi: 1S/C7H5BrN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1H2,(H,10,11)
- InChI Key: GGRAHVFWKDTYIM-UHFFFAOYSA-N
- SMILES: BrC1=CC(CC#N)=CC(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 295
- XLogP3: 0.3
- Topological Polar Surface Area: 52.9
2-Bromo-6-hydroxypyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012513-250mg |
2-Bromo-6-hydroxypyridine-4-acetonitrile |
1807260-62-3 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029012513-1g |
2-Bromo-6-hydroxypyridine-4-acetonitrile |
1807260-62-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
2-Bromo-6-hydroxypyridine-4-acetonitrile Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-Bromo-6-hydroxypyridine-4-acetonitrile
Introduction to 2-Bromo-6-hydroxypyridine-4-acetonitrile (CAS No. 1807260-62-3)
2-Bromo-6-hydroxypyridine-4-acetonitrile, with the chemical formula C₆H₃BrN₂O, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a bromine substituent and a hydroxyl group on a pyridine ring, make it an attractive scaffold for medicinal chemists seeking to design molecules with enhanced biological activity.
The CAS number 1807260-62-3 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and retrieval for research purposes. The presence of both bromine and hydroxyl functional groups on the pyridine core allows for diverse chemical transformations, making it a valuable building block in organic synthesis. These modifications enable the introduction of additional pharmacophores or modifications, thereby expanding its utility in drug discovery programs.
In recent years, 2-bromo-6-hydroxypyridine-4-acetonitrile has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting various disease pathways. One notable area of research involves its use in designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom on the pyridine ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to construct complex molecular architectures efficiently.
Moreover, the hydroxypyridine moiety in this compound has been shown to enhance binding affinity to biological targets by forming hydrogen bonds with key residues in protein active sites. This feature has been leveraged in the design of potent antiviral and antibacterial agents. Recent studies have demonstrated that derivatives of 2-bromo-6-hydroxypyridine-4-acetonitrile exhibit promising inhibitory activity against enzymes involved in viral replication and pathogenesis. For instance, modifications at the acetonitrile position have led to compounds with improved selectivity and reduced toxicity profiles.
The pharmaceutical industry has also explored the use of 2-bromo-6-hydroxypyridine-4-acetonitrile as a precursor for developing treatments against neurological disorders. The pyridine scaffold is frequently found in drugs targeting central nervous system (CNS) receptors due to its ability to penetrate the blood-brain barrier effectively. Researchers have synthesized analogs of this compound that modulate neurotransmitter receptors, offering potential therapeutic benefits for conditions such as epilepsy and Alzheimer's disease. The flexibility provided by the bromine and hydroxyl groups allows for fine-tuning of pharmacokinetic properties, ensuring better drug delivery and efficacy.
From a synthetic chemistry perspective, 2-bromo-6-hydroxypyridine-4-acetonitrile serves as a key intermediate in multi-step syntheses involving palladium-catalyzed reactions. Its compatibility with various ligands and catalysts makes it an ideal candidate for constructing complex heterocyclic frameworks. Additionally, the acetonitrile group can be further functionalized into amides, carboxylic acids, or esters through nucleophilic substitution reactions, broadening its applicability in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the utility of 2-bromo-6-hydroxypyridine-4-acetonitrile by enabling high-throughput virtual screening of potential drug candidates. Molecular docking studies have identified novel derivatives with enhanced binding affinity to target proteins compared to existing therapeutics. These computational approaches have accelerated the discovery process by allowing researchers to predict structural modifications that could improve drug potency and selectivity without extensive experimental trials.
The agrochemical sector has also shown interest in 2-bromo-6-hydroxypyridine-4-acetonitrile, recognizing its potential as a precursor for developing novel pesticides and herbicides. Pyridine-based compounds are well-documented for their efficacy in crop protection due to their ability to interact with biological systems at multiple levels. By leveraging the reactivity of the bromine and hydroxyl groups, chemists have synthesized derivatives that exhibit potent insecticidal and fungicidal properties while maintaining environmental safety profiles.
In conclusion, 2-bromo-6-hydroxypyridine-4-acetonitrile (CAS No. 1807260-62-3) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse functionalizations, making it an indispensable tool for researchers developing novel bioactive molecules. As scientific understanding progresses, new applications and derivatives of this compound are expected to emerge, further solidifying its role as a cornerstone in modern chemical research.
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